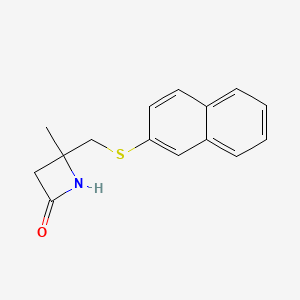![molecular formula C11H15Cl2NO2 B14004341 2-[Bis(2-chloroethyl)aminomethyl]benzene-1,4-diol CAS No. 91245-27-1](/img/structure/B14004341.png)
2-[Bis(2-chloroethyl)aminomethyl]benzene-1,4-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[Bis(2-chloroethyl)aminomethyl]benzene-1,4-diol is a chemical compound known for its significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzene ring substituted with bis(2-chloroethyl)aminomethyl and hydroxyl groups.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Bis(2-chloroethyl)aminomethyl]benzene-1,4-diol typically involves the reaction of bis(2-chloroethyl)amine with a benzene derivative. One common method includes the reaction of bis(2-chloroethyl)amine with 1,4-dihydroxybenzene under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities and obtain the final product in its pure form .
化学反应分析
Types of Reactions
2-[Bis(2-chloroethyl)aminomethyl]benzene-1,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The chlorine atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atoms.
Major Products
The major products formed from these reactions include quinones, amines, and various substituted derivatives, depending on the specific reagents and conditions used .
科学研究应用
2-[Bis(2-chloroethyl)aminomethyl]benzene-1,4-diol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of anticancer drugs due to its ability to interfere with DNA replication.
作用机制
The mechanism of action of 2-[Bis(2-chloroethyl)aminomethyl]benzene-1,4-diol involves its interaction with cellular components, particularly DNA. The compound can form cross-links with DNA strands, thereby inhibiting DNA replication and transcription. This action makes it a potential candidate for anticancer therapy, as it can induce cell death in rapidly dividing cancer cells .
相似化合物的比较
Similar Compounds
Bis(2-chloroethyl)amine hydrochloride: Similar in structure but lacks the benzene ring and hydroxyl groups.
2,5-Bis[bis(2-chloroethyl)aminomethyl]benzene-1,4-diol: Contains additional bis(2-chloroethyl)aminomethyl groups, making it more reactive.
Uniqueness
2-[Bis(2-chloroethyl)aminomethyl]benzene-1,4-diol is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Its ability to form stable cross-links with DNA sets it apart from other similar compounds, making it particularly valuable in medicinal chemistry .
属性
CAS 编号 |
91245-27-1 |
|---|---|
分子式 |
C11H15Cl2NO2 |
分子量 |
264.14 g/mol |
IUPAC 名称 |
2-[bis(2-chloroethyl)aminomethyl]benzene-1,4-diol |
InChI |
InChI=1S/C11H15Cl2NO2/c12-3-5-14(6-4-13)8-9-7-10(15)1-2-11(9)16/h1-2,7,15-16H,3-6,8H2 |
InChI 键 |
YSKJZQHPVCHXAH-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1O)CN(CCCl)CCCl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


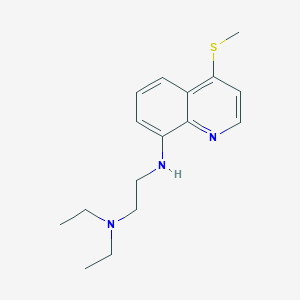
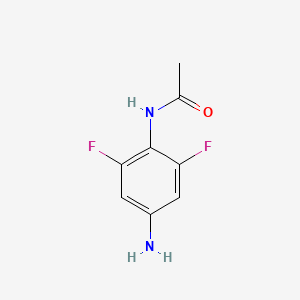
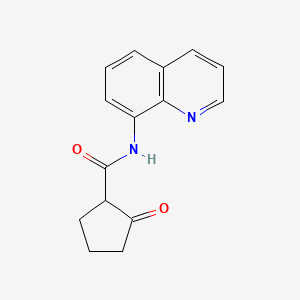
![4-[(4-Chlorophenyl)sulfanyl]-7-nitro-2,1,3-benzoxadiazole](/img/structure/B14004282.png)
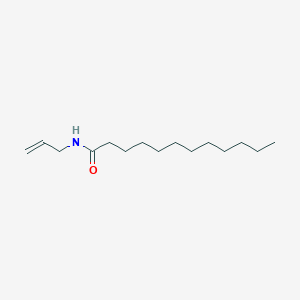
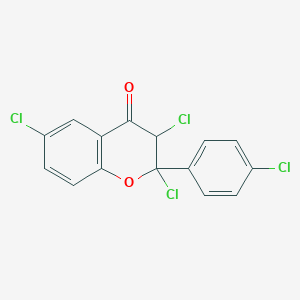
![N-[4-[(3,5-dioxo-1,2-diphenylpyrazolidin-4-yl)methylideneamino]phenyl]sulfonylacetamide](/img/structure/B14004294.png)
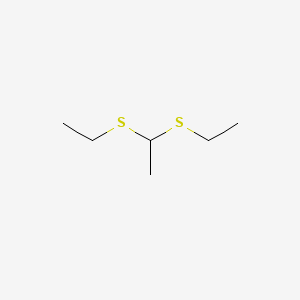
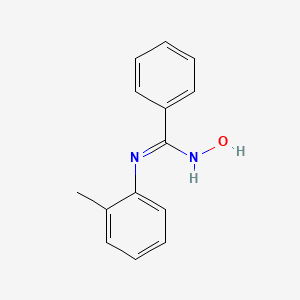
![(2-Aminothiazolo[5,4-b]pyridin-6-yl)boronic acid](/img/structure/B14004309.png)
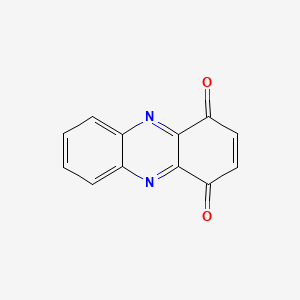
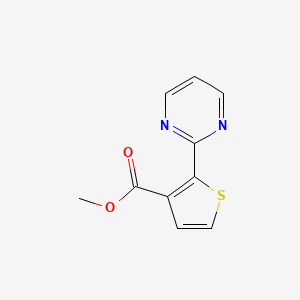
![2-[4-Hydroxy-3,5-di(propan-2-yl)phenyl]-1H-indene-1,3(2H)-dione](/img/structure/B14004324.png)
